2-Amino-4-hydroxy-3,5-diiodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxy-3,5-diiodobenzonitrile is a chemical compound with the molecular formula C7H4I2N2O It is characterized by the presence of two iodine atoms, an amino group, a hydroxyl group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile typically involves the iodination of 2-Amino-4-hydroxybenzonitrile. One common method includes the use of iodine and iodic acid in ethanol as the solvent. The reaction is carried out under heating conditions for about one hour, resulting in a yield of approximately 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reactive iodine compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-hydroxy-3,5-diiodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Coupling Reactions: The amino and hydroxyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Iodine and Iodic Acid: Used for the iodination process.
Ethanol: Common solvent for the reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the nitrile group.
Oxidizing Agents: Such as potassium permanganate for the oxidation of the hydroxyl group.
Major Products Formed
Substituted Benzonitriles: Through substitution reactions.
Amines and Carbonyl Compounds: Through reduction and oxidation reactions, respectively.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-hydroxy-3,5-diiodobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-4-hydroxy-3,5-diiodobenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxybenzonitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
4-Hydroxy-3,5-diiodobenzonitrile:
2-Amino-3-cyano-4H-chromenes: Different core structure but similar functional groups, used in pharmacological research.
Uniqueness
2-Amino-4-hydroxy-3,5-diiodobenzonitrile is unique due to the presence of both iodine atoms and the combination of amino, hydroxyl, and nitrile groups
Eigenschaften
CAS-Nummer |
102569-30-2 |
---|---|
Molekularformel |
C7H4I2N2O |
Molekulargewicht |
385.93 g/mol |
IUPAC-Name |
2-amino-4-hydroxy-3,5-diiodobenzonitrile |
InChI |
InChI=1S/C7H4I2N2O/c8-4-1-3(2-10)6(11)5(9)7(4)12/h1,12H,11H2 |
InChI-Schlüssel |
UZAIPMCYJQMSKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)O)I)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.